3-(pyrrolidin-3-yl)-1H-pyrazole
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Overview
Description
“3-(pyrrolidin-3-yl)-1H-pyrazole” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, pyrrolidine can be prepared industrially by the reaction of 1,4-butanediol and ammonia .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3 hybridization, which allows efficient exploration of the pharmacophore space . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, they can be synthesized via cascade reactions . The influence of steric factors on biological activity is also investigated, describing the structure–activity relationship (SAR) of the studied compounds .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
The compound 3-(1H-Pyrazol-1-yl)pyridine, a variant of the requested chemical, has been utilized as an electron-transporting unit in the construction of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). These materials, including o-CzPyPz, m-CzPyPz, and p-CzPyPz, show promising applications in blue, green, and white PhOLEDs, offering high efficiencies and low turn-on voltages (Li, Li, Liu, & Jin, 2016).
Spin-Crossover Research
Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, closely related to 3-(pyrrolidin-3-yl)-1H-pyrazole, have been studied for their spin-crossover properties in iron(II) complexes. These studies focus on structural distortions in high-spin forms and how they affect spin-crossover, with implications for designing molecular switches and sensors (Cook et al., 2015).
Catalysis
Compounds like 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids, which include the pyrazole group, have been synthesized and explored for their potential in catalysis. These compounds show moderate to good antibacterial, anti-inflammatory, and antioxidant activities, which could be beneficial in various biochemical and medicinal applications (Sribalan et al., 2016).
Antimicrobial Activity
Research on pyrazole derivatives, such as 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde, has shown significant antimicrobial activity. These compounds, when reacted with chitosan to form Schiff bases, exhibit activity against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Hamed et al., 2020).
Antiproliferative Agents
Pyrazole derivatives have also been synthesized for use as potential antiproliferative agents. Compounds like 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl) pyridine have shown cytotoxic effects against cancer cells, indicating their potential as small molecule inhibitors for cancer treatment (Ananda et al., 2017).
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been reported to interact with various biological targets
Mode of Action
It’s worth noting that the pyrrolidine ring is a common feature in many biologically active compounds, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biochemical pathways . More research is required to elucidate the specific pathways influenced by this compound.
Result of Action
Compounds containing the pyrrolidine ring have been associated with various biological activities
Future Directions
Pyrrolidine derivatives, including “3-(pyrrolidin-3-yl)-1H-pyrazole”, have potential applications in various fields of research, including pharmaceuticals, biotechnology, chemistry, and material sciences. Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
5-pyrrolidin-3-yl-1H-pyrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-3-8-5-6(1)7-2-4-9-10-7;/h2,4,6,8H,1,3,5H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWJZJKQCMHPOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=NN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-pyrrolidinyl)-1H-pyrazole hydrochloride |
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